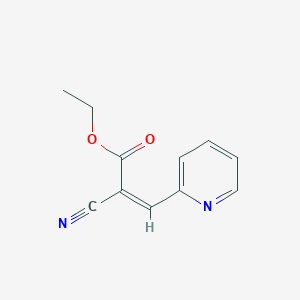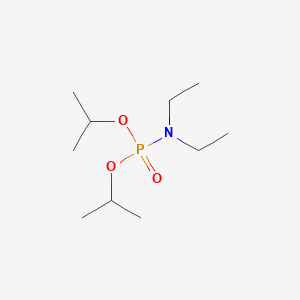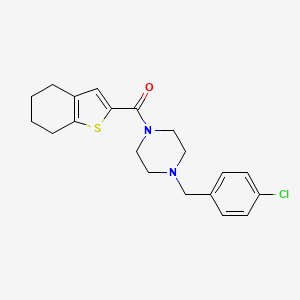![molecular formula C16H13NO5S B4632254 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
Thiazolidinediones are a class of compounds known for their hypoglycemic and hypolipidemic activities, explored for therapeutic use in diabetes and related metabolic disorders. The specific structure of the compound suggests potential for significant biological activity due to the presence of the thiazolidinedione moiety and substituted benzodioxole group.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves Knoevenagel condensation reactions, where an aldehyde group is reacted with thiazolidinedione in the presence of a catalyst. Studies have shown that modifications to the substituent groups on the thiazolidinedione ring can significantly affect the compound's biological activity. For example, the introduction of ethoxybenzyl and propynyl groups may be achieved through various synthetic routes including halogenation, alkylation, and subsequent condensation reactions (Sohda et al., 1982).
Molecular Structure Analysis
Molecular structure analysis, including electronic structure and vibrational spectroscopy (FT-IR and FT-Raman), plays a crucial role in understanding the chemical behavior and reactivity of thiazolidinediones. Quantum chemical methods such as DFT have been employed to predict vibrational frequencies and understand electronic properties like HOMO-LUMO gaps, providing insight into the molecule's stability and reactivity (Thirunavukkarasu et al., 2018).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions, including biocatalytic reductions and modifications at the thiazolidine ring, to alter their pharmacological profile. For instance, the reduction of carbon-carbon double bonds in thiazolidinediones can yield compounds with potential use in treating non-insulin-dependent diabetes mellitus. Such reactions are often enantioselective, highlighting the importance of stereochemistry in the biological activity of these compounds (Cantello et al., 1994).
Physical Properties Analysis
The physical properties of thiazolidinediones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for drug formulation and bioavailability. Studies on the crystal structure of similar compounds provide valuable information for designing derivatives with optimized physical properties.
Chemical Properties Analysis
The chemical properties of thiazolidinediones, such as reactivity, stability, and interaction with biological molecules, are key to their therapeutic effectiveness. The presence of a benzodioxole moiety can enhance the compound's pharmacological profile by affecting its binding affinity to biological targets like PPARγ, which is involved in glucose and lipid metabolism regulation. Synthesis and modification of thiazolidinediones have been shown to yield compounds with significant antidiabetic and hypolipidemic activities, underscoring the importance of chemical structure in determining biological function (Gupta et al., 2005).
Scientific Research Applications
Chemoselective Reactions
Research on 5-benzylidene-3-phenylrhodanine, a similar thiazolidine derivative, demonstrated chemoselective reactions with diazomethanes, leading to various derivatives. This chemoselectivity highlights the potential for synthesizing diverse compounds with specific properties for targeted research applications (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).
Antidiabetic and Hypolipidemic Agents
Thiazolidine-2,4-diones have been extensively studied for their hypoglycemic and hypolipidemic activities, making them potential candidates for antidiabetic research. The synthesis and evaluation of such compounds in genetically obese and diabetic models have led to the identification of derivatives with favorable properties, indicating the possibility of developing new therapeutic agents (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
Synthesis and Biological Activity
The design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione have shown significant biological activities, including effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in diabetic models. Such studies provide a foundation for further pharmacological research and the development of novel compounds with enhanced therapeutic potential (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004).
Antiproliferative Activity
Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives has revealed their antiproliferative activity against various human cancer cell lines. Such studies highlight the potential of thiazolidine-2,4-dione derivatives in cancer research and the possibility of discovering new anticancer agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
properties
IUPAC Name |
(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-5-17-15(18)14(23-16(17)19)7-10-6-12-13(22-9-21-12)8-11(10)20-4-2/h1,6-8H,4-5,9H2,2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJRPRAPBJTOSZ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)S3)CC#C)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)S3)CC#C)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)


![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)


![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)